6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical applications. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, requiring protective handling . Imidazopyridines are widely studied for their biological activity, including kinase inhibition and antiviral properties .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVJIAXVDKOKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 2-amino-5-methylpyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) are refluxed in ethanol for 12–16 hours. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the carbonyl carbon, followed by bromide elimination and cyclization.
Key Parameters :
-
Solvent : Ethanol, 1,4-dioxane, or dimethylformamide
-
Temperature : 80–100°C
-
Yield : 70–85% (crude product)
Intermediate Isolation
The crude ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). Characterization by -NMR confirms the methyl group at δ 2.45 ppm (singlet, 3H) and ester protons at δ 4.35–4.42 ppm (quartet) and δ 1.38–1.42 ppm (triplet).
Saponification of the Ethyl Ester
The ethyl ester undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative.
Hydrolysis Protocol
A mixture of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol/water (3:1 v/v) is stirred at 60°C for 4–6 hours. Acidification with HCl (1N) to pH 2–3 precipitates the carboxylic acid, which is filtered and dried.
Optimization Insights :
-
Base : NaOH or KOH (1.5–2.5 eq)
-
Reaction Time : 4–8 hours
-
Yield : 80–90%
Characterization of the Carboxylic Acid
The product is characterized by IR (broad O–H stretch at 2500–3000 cm, C=O at 1690 cm) and -NMR (carboxylic acid carbon at δ 167–170 ppm).
Hydrobromide Salt Formation
The carboxylic acid is converted to its hydrobromide salt to enhance stability and solubility.
Salt Preparation Methodology
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous ethanol, and hydrobromic acid (48% w/w, 1.1 eq) is added dropwise at 0–5°C. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Critical Factors :
-
Acid Concentration : 48% HBr minimizes side reactions
-
Temperature : 0–5°C prevents esterification
-
Yield : 85–95%
Analytical Confirmation
The hydrobromide salt exhibits a distinct melting point (decomposition above 250°C) and a molecular ion peak at m/z 257.084 (M+H) in HRMS.
Alternative Synthetic Routes
Palladium-Catalyzed Functionalization
A patent-disclosed method for imidazo[1,2-a]pyridine-6-boronic acid pinacol ester (CAS 820245-55-4 analog) suggests adaptability for methyl group introduction.
Modified Protocol :
-
Borylation : 2-Amino-5-bromopyridine reacts with pinacol diboron (1.2 eq), Pd(dppf)Cl (0.05 eq), and KOAc (3.0 eq) in 1,4-dioxane at 80°C for 16 hours.
-
Suzuki Coupling : The boronate intermediate couples with methyl iodide (1.5 eq) under Pd catalysis.
-
Ester Hydrolysis and Salt Formation : As above.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Borylation | 90–95 |
| Suzuki Coupling | 70–75 |
| Overall | 50–55 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for cyclocondensation reduces reaction time to 2–4 hours and improves yield (85–90%) via precise temperature control.
Green Chemistry Metrics
-
Solvent Recovery : Ethanol is distilled and reused (90% efficiency).
-
E-Factor : 8.2 (kg waste/kg product), primarily from silica gel chromatography.
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Bromide elimination during cyclocondensation reduces yield.
Solution : Use excess ethyl bromopyruvate (1.2 eq) and anhydrous conditions.
Chemical Reactions Analysis
Esterification/Hydrolysis
The carboxylic acid group undergoes reversible esterification. Ethanol with acid catalysts (e.g., H₂SO₄) converts it to the ethyl ester, while hydrolysis with concentrated HCl regenerates the acid .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative |
| Hydrolysis | 12 M HCl, reflux | Free carboxylic acid |
Decarboxylation
Under thermal or acidic conditions, decarboxylation removes CO₂, yielding 6-methylimidazo[1,2-a]pyridine. This is critical for simplifying the scaffold in medicinal chemistry applications.
Nucleophilic Aromatic Substitution
The methyl group at C6 deactivates the ring toward electrophilic substitution but directs nucleophiles to C3 or C8. Fluorination with N-fluorobenzenesulfonimide (NFSI) and NaH in THF introduces fluorine at C3 .
| Position | Reagents | Conditions | Product |
|---|---|---|---|
| C3 | NFSI, NaH | THF, −70°C to rt | 3-Fluoro-6-methyl derivative |
Halogenation
Bromination at C8 using Br₂/FeBr₃ or iodination with I₂/HNO₃ generates dihalogenated analogs, enhancing cross-coupling potential .
Imine Formation
The nitrogen-rich core reacts with aldehydes (e.g., bromomalonaldehyde) under microwave irradiation to form Schiff bases, enabling access to polycyclic derivatives .
| Substrate | Conditions | Product |
|---|---|---|
| Bromomalonaldehyde | Microwave, 110°C, 10 min | Fused imidazo-pyridine-quinoline |
Suzuki-Miyaura Coupling
While direct coupling is limited by the methyl group, brominated derivatives (e.g., 8-bromo-6-methyl analogs) undergo cross-coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ .
Reduction of Nitro Groups
NaBH₄/NiCl₂·6H₂O in MeOH reduces nitro intermediates to amines, facilitating further derivatization (e.g., amide formation) .
Oxidation of Side Chains
The methyl group resists oxidation, but ester side chains are susceptible to KMnO₄ or CrO₃, forming ketones or carboxylic acids.
Salt-Specific Reactivity
The hydrobromide counterion enhances solubility in polar solvents (e.g., water, MeOH), enabling reactions under mild conditions. It also stabilizes intermediates via hydrogen bonding during substitutions .
Reaction Optimization Insights
-
Solvent Effects : DMF and THF maximize yields in fluorination (70–85%), while MeOH is optimal for reductions .
-
Temperature : Fluorination requires low temperatures (−70°C) to suppress side reactions .
-
Catalysts : NiCl₂·6H₂O accelerates borohydride reductions by stabilizing reactive intermediates .
Comparative Reactivity Table
| Derivative | Reaction Rate (vs Parent) | Preferred Sites | Key Factor |
|---|---|---|---|
| 6-Methyl | Moderate | C3, C8 | Methyl steric hindrance |
| 6-Bromo | High | C2, C5 | Bromine electronegativity |
| 6-Chloro | High | C3, C7 | Chlorine leaving ability |
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its anticholinesterase properties , making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its hydrobromide form enhances solubility and stability, which is crucial for pharmaceutical formulations .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of imidazo[1,2-a]pyridine have shown promising activity against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7). Many compounds in this class exhibit low toxicity while maintaining significant cytotoxic effects against these cell lines .
Anti-Tuberculosis Properties
6-Methylimidazo[1,2-a]pyridine derivatives have been evaluated for their activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Compounds derived from this class have demonstrated minimum inhibitory concentrations (MICs) as low as 0.004 μM against replicating Mtb, indicating their potential as effective anti-TB agents .
Inhibition of Protein Geranylgeranylation
Research has shown that the compound inhibits Rab geranylgeranyl transferase (RGGT), which is essential for the prenylation of Rab proteins involved in intracellular transport. This inhibition leads to reduced cell viability in cancer cell lines .
QcrB Inhibition
The compound has also been identified as a QcrB inhibitor, targeting the cytochrome bc1 complex in Mycobacterium tuberculosis, which plays a critical role in ATP synthesis and bacterial survival .
Case Studies and Research Findings
Several studies have documented the efficacy of 6-Methylimidazo[1,2-a]pyridine derivatives:
| Study | Findings | Application |
|---|---|---|
| Wiemer et al. (2009) | Identified significant cytotoxicity against HeLa cells with IC50 values <150 μM | Cancer therapy |
| Moraski et al. (2020) | Developed compounds with MICs ≤0.006 μM against Mtb | Anti-TB therapy |
| Abrahams et al. (2023) | High throughput screening identified four potent inhibitors of Mtb | Drug discovery |
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield | Key Applications | References |
|---|---|---|---|---|---|---|
| 6-Methylimidazo[...]-2-carboxylic acid HBr | 6-Me, HBr salt | C₉H₉BrN₂O₂* | 241.04 (acid) + 80.91 | N/A | Kinase inhibitors, toxicology | [6,12,20] |
| 8-Bromo-6-methyl[...]-2-carboxylic acid (13a) | 8-Br, 6-Me | C₉H₇BrN₂O₂ | 252.96 | 74.4% | Synthetic intermediate | [3] |
| 6-Bromo[...]-2-carboxylic acid | 6-Br | C₈H₅BrN₂O₂ | 241.04 | N/A | CDK/antiviral research | [14] |
| 7-Chloro-6-fluoro[...]-2-carboxylic acid | 7-Cl, 6-F | C₈H₄ClFN₂O₂ | 214.58 | N/A | Antimicrobial development | [19] |
| 3-Bromo-6-chloro[...] ester hydrobromide | 3-Br, 6-Cl, ester+HBr | C₁₀H₈BrClN₂O₂ | 303.54 | N/A | Bioavailability studies | [7,9] |
*Estimated for hydrobromide form.
Biological Activity
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This compound features a unique combination of imidazo and pyridine ring structures, contributing to its diverse pharmacological properties. The primary focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C9H8N2O2·HBr
- Molecular Weight : Approximately 243.06 g/mol
- Structural Features : The presence of a carboxylic acid group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may inhibit key enzymes related to bacterial biosynthesis, particularly in the context of antituberculosis activity. This inhibition disrupts essential processes within bacterial cells, leading to reduced viability and growth inhibition of Mycobacterium tuberculosis strains, including multidrug-resistant variants .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies focusing on its efficacy against Mycobacterium tuberculosis:
- Activity Against Resistant Strains : The compound exhibits notable activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
- Mechanism : It is believed to interfere with the synthesis of essential components in bacterial cells, leading to cell death.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines:
- HeLa Cell Line : Inhibitory concentrations were assessed using the PrestoBlue® viability assay. Several derivatives of imidazo[1,2-a]pyridine were screened, revealing varying degrees of cytotoxicity.
- IC50 Values : Some derivatives demonstrated IC50 values below 150 μM, indicating high cytotoxic potential, while others showed negligible effects .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | <150 | High Cytotoxicity |
| Derivative 1a | >700 | Negligible |
| Derivative 1d | <150 | High Cytotoxicity |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity:
- Functional Groups : Different substituents can enhance or diminish the compound's effectiveness against specific targets.
- Privileged Position : The C6 position is identified as a critical site for maintaining activity against Rab geranylgeranyl transferase (RGGT), which is essential for prenylation processes in cells .
Case Studies
Several case studies highlight the potential applications and effectiveness of this compound:
-
Antituberculosis Research :
- A study demonstrated that derivatives of this compound showed promising results in inhibiting Mycobacterium tuberculosis growth.
- Compounds were tested against both MDR and XDR strains with positive outcomes.
-
Cancer Cell Line Studies :
- Research involving HeLa cells indicated that specific derivatives could significantly reduce cell viability at low concentrations.
- The findings suggest potential for further development as anticancer agents.
Q & A
Q. What are the most efficient synthetic routes for 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives?
A continuous flow synthesis method using 2-aminopyridines and bromopyruvic acid has been developed, offering advantages such as reduced reaction time (minutes vs. hours) and improved yields (up to 85%) compared to traditional flask-based methods . Key steps include:
- Reagents : Bromopyruvic acid, 2-aminopyridines.
- Conditions : Microreactor setup at 80–100°C, residence time of 10–15 minutes.
- Advantages : Scalability, reduced byproduct formation, and compatibility with multi-step processes (e.g., carboxamide synthesis via subsequent amidation).
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Critical techniques include:
- NMR : and NMR for assigning hydrogen and carbon environments (e.g., distinguishing methyl groups at position 6 and carboxylic acid protons) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H] peak at m/z 295.49 for the hydrobromide salt) .
- Infrared (IR) Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm) and imidazole ring vibrations .
Q. What purification strategies are recommended for isolating high-purity 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide?
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .
- Chromatography : Reverse-phase HPLC for separating closely related impurities (e.g., unreacted bromopyruvic acid or methyl-substituted byproducts) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity in medicinal chemistry applications?
Derivatives of imidazo[1,2-a]pyridines are known for:
- CDK Inhibition : Introducing electron-withdrawing groups (e.g., halogens) at position 6 improves binding to kinase active sites .
- CNS Activity : The 2-carboxylic acid moiety is critical for analogs like zolpidem, a GABA receptor agonist. Methyl substitution at position 6 may modulate blood-brain barrier permeability .
Q. How should researchers address contradictions in reported synthetic yields or analytical data?
Q. What strategies mitigate byproduct formation during synthesis?
Q. Are green chemistry approaches applicable to synthesizing this compound?
A one-pot method using ethanol/water as a solvent system reduces waste and improves atom economy (e.g., 92% yield for related imidazo[1,2-a]pyridine-2-carboxylic acids) .
Q. What mechanistic insights exist for the cyclization step in imidazo[1,2-a]pyridine formation?
Kinetic studies suggest a two-step mechanism:
Nucleophilic Attack : 2-Aminopyridine reacts with bromopyruvic acid to form a Schiff base.
Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine core, accelerated by Brønsted acids in flow systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
